

# role of N-terminal acetylation of threonine in protein function

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An In-depth Technical Guide on the Role of N-terminal Acetylation of Threonine in Protein Function

Audience: Researchers, scientists, and drug development professionals.

## Introduction

N-terminal acetylation (Nt-acetylation) is one of the most prevalent co- and post-translational modifications in eukaryotes, affecting an estimated 80-90% of all human proteins.<sup>[1][2]</sup> This largely irreversible modification involves the transfer of an acetyl group from acetyl-coenzyme A (Ac-CoA) to the  $\alpha$ -amino group of the N-terminal amino acid of a protein.<sup>[2][3][4]</sup> This process neutralizes the positive charge of the N-terminus, altering the protein's physical and chemical properties, including its hydrophobicity and size.<sup>[3][5][6]</sup>

The enzymatic machinery responsible for this modification is a family of N-terminal acetyltransferases (NATs).<sup>[3][4]</sup> In humans, eight distinct NATs (NatA-NatH) have been identified, each with specific substrate preferences determined by the first few amino acids of the polypeptide chain.<sup>[2][7]</sup>

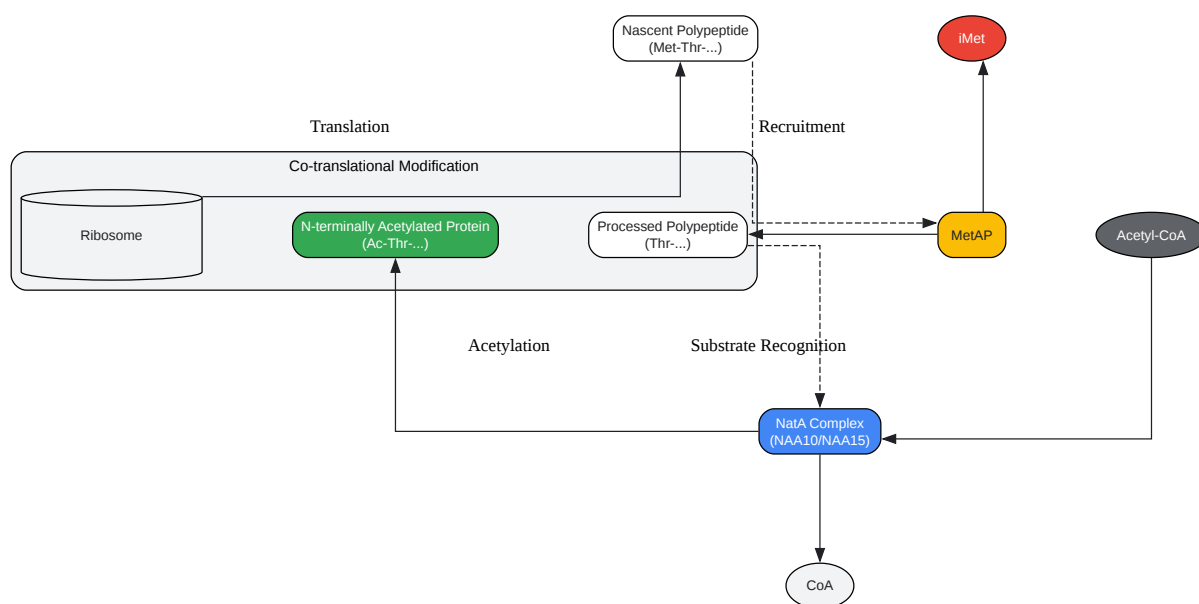
This guide focuses specifically on the N-terminal acetylation of threonine (Thr). Following the proteolytic removal of the initiator methionine (iMet) by methionine aminopeptidases (MetAPs), proteins with an N-terminal threonine become primary substrates for the NatA complex, the most prominent N-terminal acetyltransferase.<sup>[7][8]</sup> The acetylation of this N-terminal threonine has profound and diverse implications for protein fate, regulating everything from protein

stability and interaction networks to subcellular localization and crosstalk with other modifications. Understanding these roles is critical for basic research and for the development of novel therapeutic strategies targeting the cellular machinery involved.

## The Machinery of N-terminal Threonine Acetylation

The acetylation of an N-terminal threonine is a co-translational process tightly coupled with protein synthesis and processing at the ribosome. Two key enzyme classes are involved:

- Methionine Aminopeptidases (MetAPs): As a nascent polypeptide chain emerges from the ribosome, MetAPs catalyze the cleavage of the initiator methionine. This cleavage is a prerequisite for NatA-mediated acetylation and occurs when the second amino acid (in this case, threonine) has a small side chain.[\[9\]](#)
- N-terminal Acetyltransferase A (NatA): The NatA complex is the major enzyme responsible for acetylating approximately 40% of the human proteome.[\[7\]](#) It is a heterodimer composed of the catalytic subunit NAA10 and the auxiliary subunit NAA15, which anchors the complex to the ribosome near the polypeptide exit tunnel.[\[7\]](#)[\[10\]](#) Once the iMet is removed, the newly exposed threonine N-terminus is recognized and acetylated by the NAA10 subunit of NatA.[\[7\]](#)[\[8\]](#)



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**Figure 1:** Co-translational N-terminal acetylation of threonine.

## Functional Roles of N-terminal Threonine Acetylation

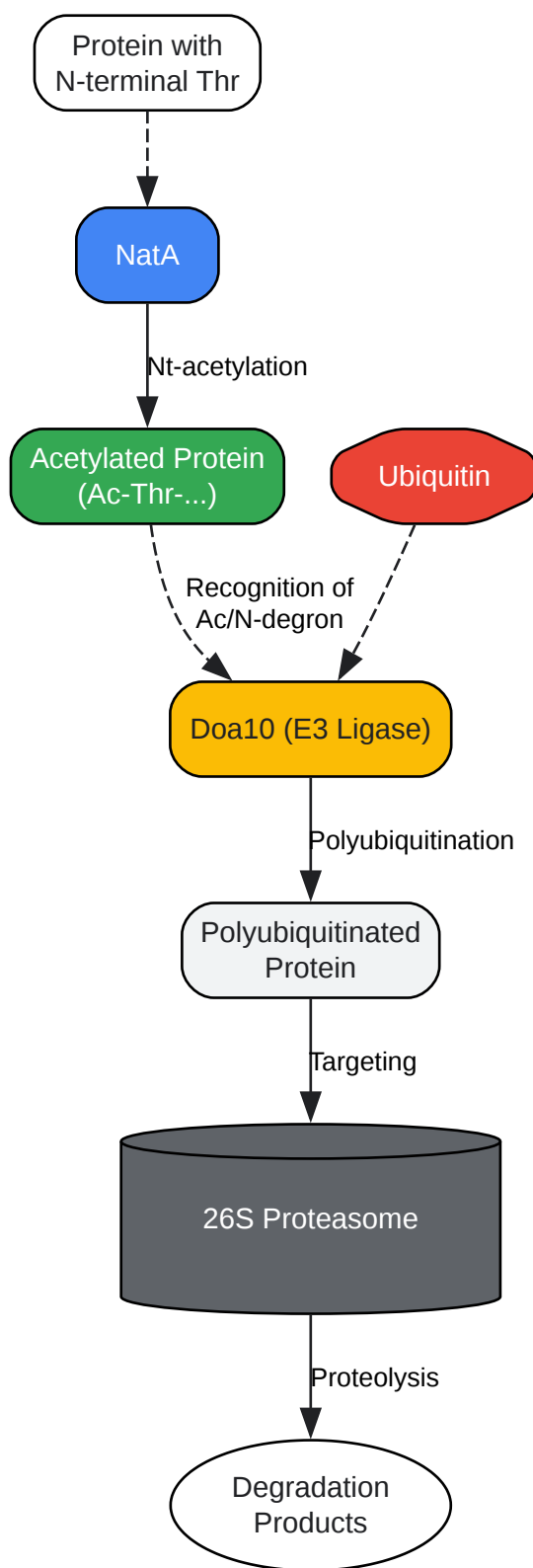
The addition of an acetyl group to an N-terminal threonine can dramatically alter a protein's fate and function.

## Regulation of Protein Stability: The Ac/N-Degron Pathway

Perhaps the most studied function of Nt-acetylation is its role in protein degradation.

Historically, it was thought to protect proteins from degradation.<sup>[11]</sup> While this can be true—as acetylation blocks the N-terminus from ubiquitination—a landmark discovery revealed that the acetylated N-terminus itself can act as a degradation signal, or "degron".<sup>[9][11]</sup>

This process, known as the Ac/N-end rule pathway, targets proteins with specific acetylated N-termini for ubiquitination and subsequent proteasomal degradation.<sup>[5]</sup> In yeast, proteins with acetylated N-termini, including Ac-Thr, are recognized by the E3 ubiquitin ligase Doa10.<sup>[5][9]</sup> This marks the protein for destruction by the 26S proteasome. Therefore, Nt-acetylation of threonine can serve as a molecular switch, turning a stable protein into a target for degradation. This provides a mechanism for protein quality control and regulation of protein half-life from the moment of synthesis.<sup>[5][9]</sup>



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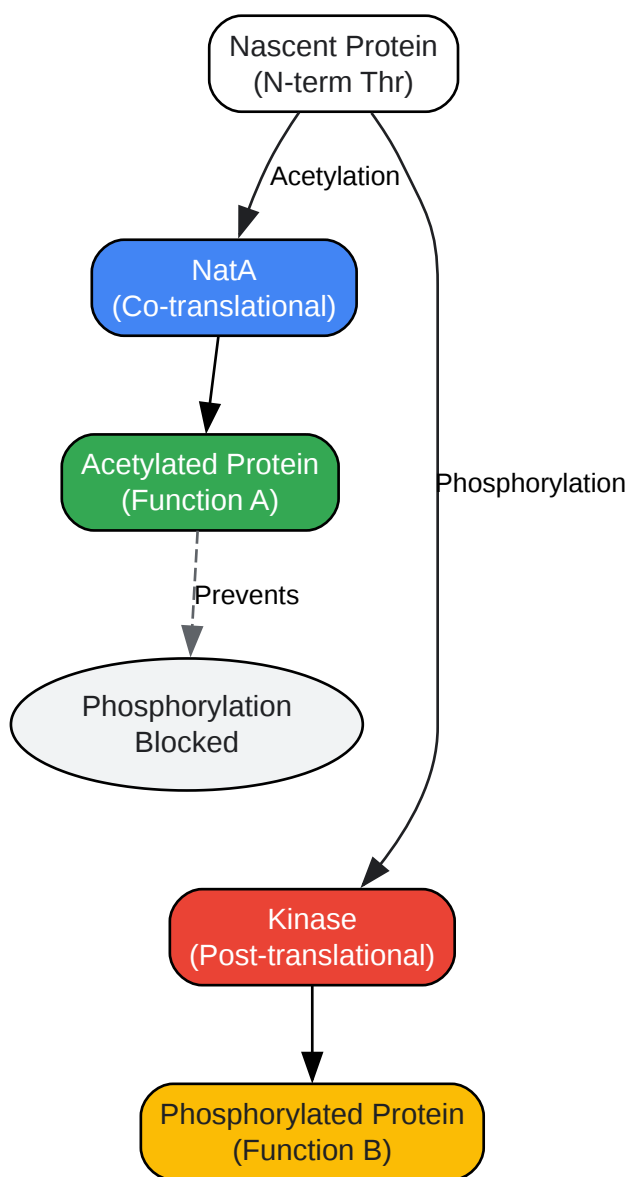
**Figure 2:** The Ac/N-end rule pathway for an Ac-Thr N-terminus.

## Modulation of Protein-Protein Interactions

By neutralizing the N-terminal positive charge and adding a hydrophobic acetyl group, Nt-acetylation can create or modify protein interaction surfaces.<sup>[5]</sup> A key example involving an N-terminal threonine comes from the ESAT-6 virulence factor of *Mycobacterium tuberculosis*. After secretion, the initiator methionine of ESAT-6 is cleaved, exposing an N-terminal threonine that is subsequently acetylated. This modification alters the interaction with its binding partner, CFP-10, which in turn attenuates the virulence of the bacterium.<sup>[12]</sup>

## Crosstalk with Phosphorylation

N-terminal threonine residues can also be targets for phosphorylation by kinases. This sets up a potential competition between acetylation and phosphorylation, as both modifications target the same region of the protein. Since Nt-acetylation is generally co-translational and irreversible, it can permanently block subsequent N-terminal phosphorylation events. This crosstalk can have significant downstream effects on signaling pathways where N-terminal phosphorylation is a key regulatory step.<sup>[13]</sup><sup>[14]</sup>



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**Figure 3:** Crosstalk between Nt-acetylation and phosphorylation.

## Experimental Protocols for Studying N-terminal Threonine Acetylation

A robust methodological framework is essential for the accurate identification and functional characterization of N-terminally acetylated proteins.

## Identification and Site Localization by Mass Spectrometry

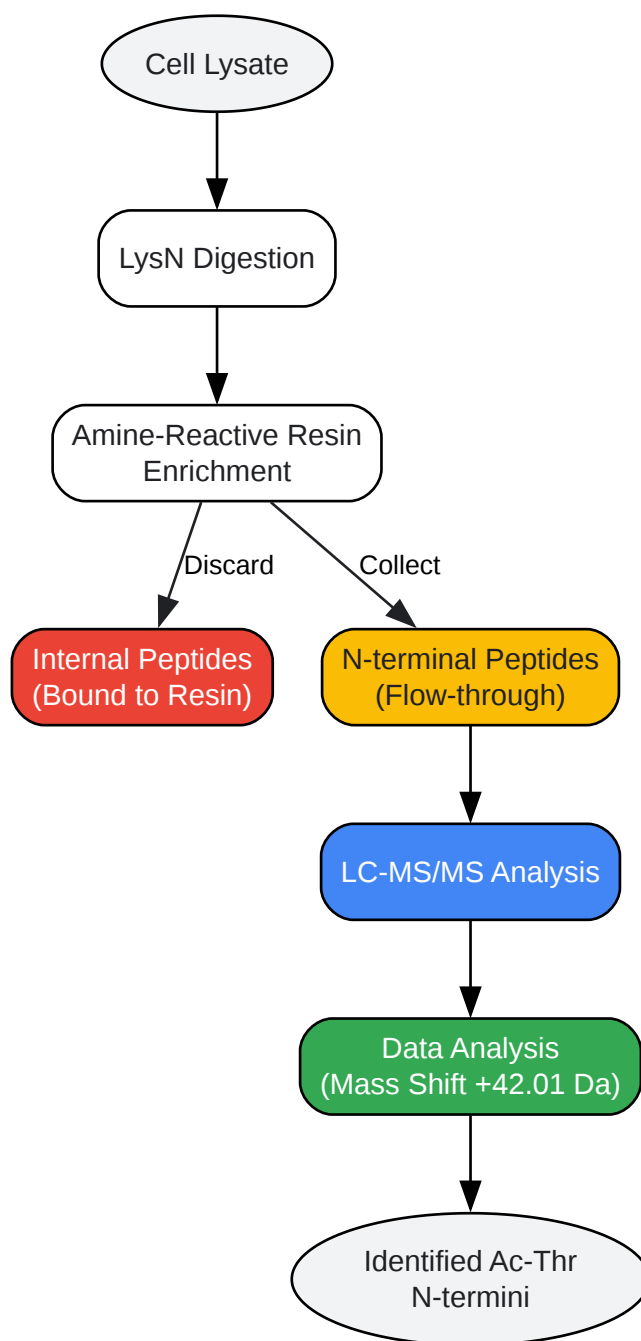
Mass spectrometry (MS) is the definitive tool for identifying post-translational modifications. The following protocol outlines a workflow for enriching and identifying N-terminally acetylated peptides.

### Methodology:

- Protein Extraction: Lyse cells or tissues in a buffer containing protease and phosphatase inhibitors to preserve protein integrity.
- Protein Digestion:
  - Reduce and alkylate the protein extract to denature proteins and modify cysteine residues.
  - Digest the proteins into peptides. While trypsin is commonly used, the protease LysN is highly effective for N-terminal analysis. LysN cleaves at the N-terminal side of lysine residues, generating peptides where only the original N-terminus lacks a free primary amine (unless the peptide ends in lysine).[\[15\]](#)
- Enrichment of N-terminal Peptides:
  - Utilize an amine-reactive resin (e.g., AminoLink Resin) to capture all peptides with a free primary amine (i.e., all internal peptides generated by LysN).[\[15\]](#)
  - The naturally N-terminally acetylated peptides, which lack a free N-terminal amine, will not bind to the resin and will be collected in the flow-through. This results in a highly enriched sample of N-terminal peptides.[\[15\]](#)
- LC-MS/MS Analysis:
  - Analyze the enriched peptide fraction using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
  - The mass spectrometer will measure the mass-to-charge ratio of the peptides. N-terminal acetylation results in a specific mass shift of +42.0106 Da.[\[16\]](#)



- Peptides are fragmented (MS/MS), and the resulting fragment ion series (b- and y-ions) allows for precise sequencing and localization of the acetyl group at the N-terminal threonine.[16]



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**Figure 4:** Workflow for identifying N-terminally acetylated peptides.

## Functional Characterization using Genetic Models

To understand the functional consequence of Nt-acetylation on a specific protein, it is necessary to compare the wild-type protein with a version that cannot be acetylated.

Methodology:

- **Model System:** Use a cell line or model organism (e.g., yeast, human cells) that allows for genetic manipulation.
- **Genetic Manipulation:**
  - **Knockout/Knockdown:** Use CRISPR-Cas9 or siRNA to deplete the catalytic subunit of the responsible NAT (e.g., NAA10 for NatA substrates) to assess global effects.<sup>[6]</sup>
  - **Site-Directed Mutagenesis:** Mutate the N-terminal threonine of the protein of interest to an amino acid that is not a substrate for NatA (e.g., proline).
  - **Express Non-acetylatable Mutant:** Introduce the mutated gene into cells (e.g., via plasmid transfection) and compare its phenotype to the wild-type protein.
- **Phenotypic Assays:**
  - **Protein Stability:** Perform a cycloheximide (CHX) chase assay followed by Western blotting to measure and compare the half-life of the wild-type and mutant proteins.
  - **Protein Interactions:** Use co-immunoprecipitation (Co-IP) or affinity purification-mass spectrometry (AP-MS) to identify and compare the interaction partners of the wild-type and mutant proteins.
  - **Subcellular Localization:** Employ immunofluorescence microscopy or cellular fractionation to determine if the mutation alters the protein's location within the cell.

## Implications for Drug Development

The critical role of NATs in cellular processes has made them attractive targets for therapeutic intervention, particularly in oncology.

- **NATs as Drug Targets:** The major NAT complex, NatA, and its catalytic subunit NAA10 have been implicated in cancer development. Knockdown of NAA10 can lead to cancer cell death and arrest of cell proliferation.[\[1\]](#) This suggests that inhibitors of NatA could serve as valuable anti-cancer therapeutics.
- **Development of NAT Inhibitors:** Significant effort has gone into developing potent and selective NAT inhibitors. These are often designed as bisubstrate analogues that mimic both the peptide substrate and Ac-CoA.[\[1\]](#) The development of such molecules provides powerful chemical tools to probe NAT function in vivo and holds promise for future drug development.

Table 1: Selected N-terminal Acetyltransferase (NAT) Inhibitors

Inhibitor	Target Enzyme	Inhibitor Type	Potency	Reference
CoA-Ac-SES4	NatA complex	Bisubstrate Analogue	IC50 = 15.1 $\mu$ M	<a href="#">[1]</a>
CoA-Ac-EEE4	hNaa10 (NatA catalytic subunit)	Reversible Competitive	Ki = 1.6 $\mu$ M	<a href="#">[1]</a>
CoA-Ac-MLG7	hNaa50 (NatE)	Slow Tight Binding	Ki* = 8 nM	<a href="#">[1]</a>

## Conclusion

The N-terminal acetylation of threonine, orchestrated primarily by the NatA complex, is far more than a simple chemical adornment. It is a fundamental regulatory modification that profoundly impacts protein stability, dictates protein-protein interactions, and can influence the broader landscape of cellular signaling through crosstalk with other modifications. This single acetyl group can mark a protein for destruction via the Ac/N-end rule pathway or alter its function by modulating its binding partners. As our understanding of the intricate roles of Nt-acetylation grows, so too does the potential for therapeutic intervention. The continued development of specific NAT inhibitors will not only provide deeper insights into cellular biology but may also pave the way for a new class of targeted therapies for diseases such as cancer.

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